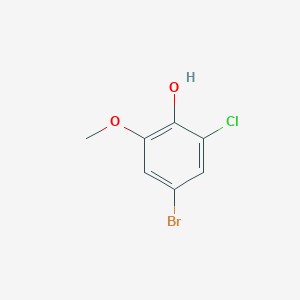
4-溴-2-氯-6-甲氧基苯酚
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Bromo-2-chloro-6-methoxyphenol is a chemical compound with the molecular formula C7H6BrClO2 . It has a molecular weight of 237.48 g/mol . The IUPAC name for this compound is 4-bromo-2-chloro-6-methoxyphenol .
Molecular Structure Analysis
The molecular structure of 4-Bromo-2-chloro-6-methoxyphenol consists of a phenol ring substituted with bromo, chloro, and methoxy groups . The InChI code for this compound is 1S/C7H6BrClO2/c1-11-6-3-4 (8)2-5 (9)7 (6)10/h2-3,10H,1H3 .Physical And Chemical Properties Analysis
4-Bromo-2-chloro-6-methoxyphenol has a molecular weight of 237.48 g/mol . It has a computed XLogP3-AA value of 2.9, indicating its relative hydrophobicity . The compound has one hydrogen bond donor count and two hydrogen bond acceptor counts . Its topological polar surface area is 29.5 Ų .科学研究应用
Organic Synthesis
4-Bromo-2-chloro-6-methoxyphenol: serves as a valuable building block in organic synthesis. Its halogenated aromatic structure makes it a versatile intermediate for constructing more complex molecules. For example, it can undergo nucleophilic aromatic substitution reactions to introduce various functional groups, aiding in the synthesis of diverse organic compounds .
Pharmaceutical Research
In pharmaceutical research, this compound can be used to develop new drug candidates. Its phenolic structure is a common motif in many biologically active molecules, and the presence of bromine and chlorine atoms could be leveraged to create potential inhibitors for various enzymes or receptors within the body .
Agrochemical Development
The halogen atoms present in 4-Bromo-2-chloro-6-methoxyphenol make it a candidate for the synthesis of agrochemicals. These atoms can potentially interact with biological systems in plants, providing a basis for developing new pesticides or herbicides .
Dyestuff Production
This compound’s molecular structure allows for its use in the production of dyes. The bromine and chlorine atoms can participate in electrophilic aromatic substitution reactions, which are fundamental in synthesizing azo dyes and other colorants used in the textile industry .
Material Science
In material science, 4-Bromo-2-chloro-6-methoxyphenol can be used to modify the properties of polymers. Its incorporation into polymer chains can enhance thermal stability and resistance to degradation, making it useful in creating more durable materials .
Antioxidant Properties
Research has indicated that phenolic compounds exhibit antioxidant properties4-Bromo-2-chloro-6-methoxyphenol could be investigated for its ability to scavenge free radicals, which is valuable in various industries, including food preservation and cosmetics .
Flame Retardants
The bromine atom in 4-Bromo-2-chloro-6-methoxyphenol is significant in the field of flame retardants. Brominated flame retardants are highly effective, and this compound could serve as a precursor in developing new fire-resistant materials .
Ultraviolet Absorbers
Lastly, the aromatic structure of 4-Bromo-2-chloro-6-methoxyphenol suggests potential use as an ultraviolet (UV) light absorber. Such compounds can protect materials from UV degradation, making them useful in coatings, plastics, and sunscreen formulations .
作用机制
Target of Action
The primary target of 4-Bromo-2-chloro-6-methoxyphenol is InhA , the enoyl-acyl carrier protein reductase from Mycobacterium tuberculosis . This enzyme plays a crucial role in the synthesis of mycolic acids, essential components of the cell wall of Mycobacterium tuberculosis .
Mode of Action
4-Bromo-2-chloro-6-methoxyphenol acts as a slow, tight-binding inhibitor of InhA . It binds to the enzyme and inhibits its activity, thereby disrupting the synthesis of mycolic acids. This disruption leads to a weakened cell wall and ultimately, the death of the bacterium .
Biochemical Pathways
The inhibition of InhA affects the fatty acid synthesis II (FAS-II) pathway , which is responsible for the elongation of fatty acids in Mycobacterium tuberculosis . The downstream effect of this inhibition is the disruption of mycolic acid production, leading to a compromised bacterial cell wall .
Pharmacokinetics
It’s important to note that these properties significantly impact the bioavailability of the compound, determining its effectiveness in reaching and interacting with its target .
Result of Action
The result of the action of 4-Bromo-2-chloro-6-methoxyphenol is the inhibition of mycolic acid synthesis . This leads to a weakened cell wall in Mycobacterium tuberculosis, making the bacterium more susceptible to external threats and potentially leading to its death .
Action Environment
The action, efficacy, and stability of 4-Bromo-2-chloro-6-methoxyphenol can be influenced by various environmental factors. For instance, the compound’s solubility in water could affect its distribution in the body . Additionally, the presence of other substances could potentially interfere with its action.
属性
IUPAC Name |
4-bromo-2-chloro-6-methoxyphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrClO2/c1-11-6-3-4(8)2-5(9)7(6)10/h2-3,10H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYIAXERRSOIINB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)Br)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.48 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

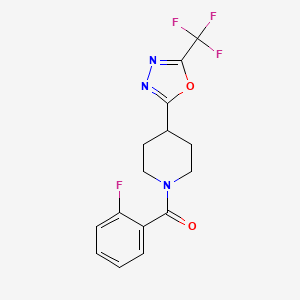
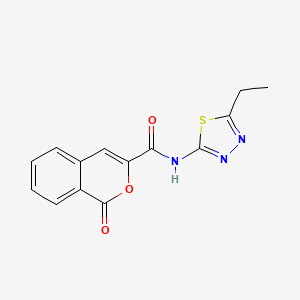
![Ethyl 2-[(3-amino-1,1,1-trifluoropropan-2-yl)sulfanyl]acetate hydrochloride](/img/structure/B2874320.png)
![N'-(6-fluorobenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzohydrazide](/img/structure/B2874321.png)
![ethyl 2-((Z)-2-(cinnamoylimino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2874322.png)
![N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]-1,2,3-benzothiadiazole-6-carboxamide](/img/structure/B2874323.png)
![4-(N,N-dimethylsulfamoyl)-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzamide](/img/structure/B2874326.png)
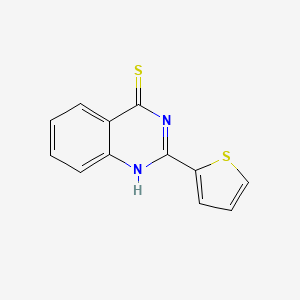
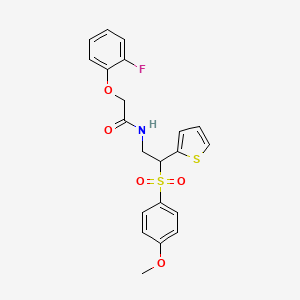
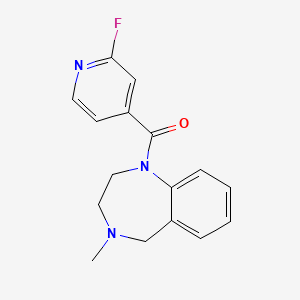
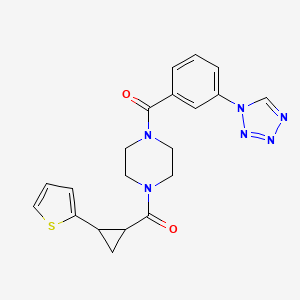


![N-benzyl-2-[(2-fluorophenyl)methylsulfanyl]quinazolin-4-amine](/img/structure/B2874335.png)